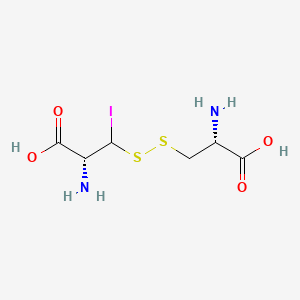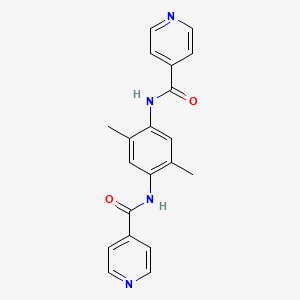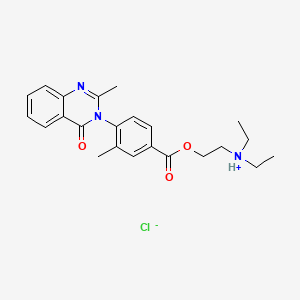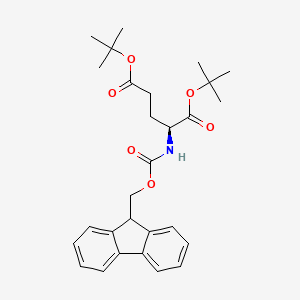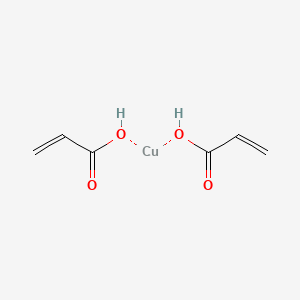
Copper(II) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) acrylate, also known as copper diacrylate, is an organic copper compound with the chemical formula C6H6CuO4. It typically appears as a blue crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in various fields, including catalysis, polymer synthesis, and antimicrobial treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) acrylate is commonly synthesized by reacting copper(II) hydroxide with acrylic acid under alkaline conditions. The reaction involves the suspension of copper(II) hydroxide in an aqueous solution, followed by the addition of acrylic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound, which is subsequently filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where copper(II) hydroxide and acrylic acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then subjected to purification steps such as recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) or elemental copper using reducing agents such as hydrazine or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine, sodium borohydride, or polyols in the presence of heat.
Substitution: Ligands such as imidazole derivatives or other carboxylates under controlled conditions
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Copper complexes with different ligands
Aplicaciones Científicas De Investigación
Copper(II) acrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper(II) acrylate involves its ability to interact with biological molecules and catalyze chemical reactions. Copper ions can bind to various functional groups, such as carboxylates and amines, facilitating redox reactions. In antimicrobial applications, this compound disrupts microbial cell membranes and generates reactive oxygen species (ROS), leading to cell death .
Comparación Con Compuestos Similares
Copper(II) acrylate can be compared with other copper carboxylates and acrylate compounds:
Copper(II) acetate: Similar in structure but with acetate ligands instead of acrylate. It is also used in catalysis and antimicrobial applications.
Copper(II) benzoate: Contains benzoate ligands and is used in similar applications but has different solubility and reactivity properties.
Copper(II) methacrylate: Similar to this compound but with methacrylate ligands, used in polymer synthesis with different polymerization characteristics .
This compound stands out due to its specific reactivity with acrylate ligands, making it particularly useful in the synthesis of acrylate-based polymers and materials.
Propiedades
Fórmula molecular |
C6H8CuO4 |
|---|---|
Peso molecular |
207.67 g/mol |
Nombre IUPAC |
copper;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
Clave InChI |
SZQVYLNCJUURTG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


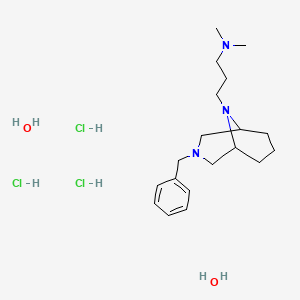
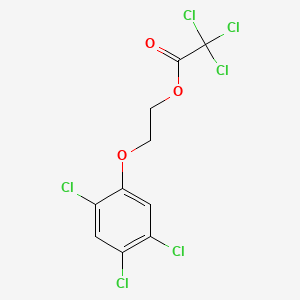

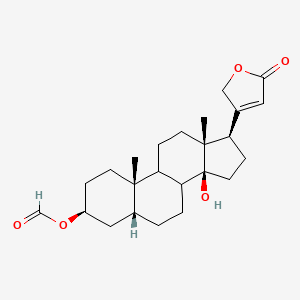
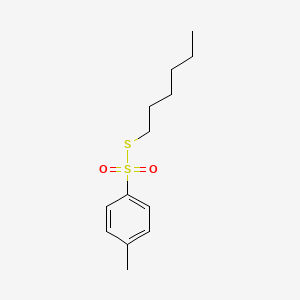
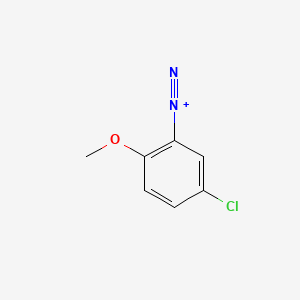
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
